3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide
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Overview
Description
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of these nitrogen-rich rings imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves the formation of the tetrazole and triazole rings followed by their coupling to the propanamide backbone. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized by reacting an azide with a nitrile, while the triazole ring can be formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The nitrogen-rich rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound also features tetrazole and triazole rings and is known for its high thermal stability and low sensitivity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring, used in anticancer research.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H12N8O |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
3-(tetrazol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H12N8O/c21-11(4-5-20-8-15-18-19-20)16-10-3-1-2-9(6-10)12-13-7-14-17-12/h1-3,6-8H,4-5H2,(H,16,21)(H,13,14,17) |
InChI Key |
QFNLLRLZVLUXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=NN=N2)C3=NC=NN3 |
Origin of Product |
United States |
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